molecular formula C20H27N5O5 B2615518 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941885-79-6

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2615518
CAS No.: 941885-79-6
M. Wt: 417.466
InChI Key: OHMJQILEIBGBCM-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of hydroxy, tolyloxy, and amino groups suggests it may have interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis. A possible synthetic route could include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Step 1: Introduction of the 2-hydroxy-3-(m-tolyloxy)propyl group via an alkylation reaction. This might involve the reaction of a purine derivative with an appropriate alkyl halide in the presence of a base.

    Step 2: Introduction of the 2-hydroxypropylamino group through a nucleophilic substitution reaction. This could involve reacting the intermediate from Step 1 with a suitable amine.

    Step 3: Final modifications and purification steps to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time adjustments to maximize yield.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxy groups.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions due to its complex structure.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: The compound might inhibit specific enzymes due to its structural similarity to natural substrates.

    Signal Transduction: Potential role in modulating biological pathways.

Medicine

    Pharmaceuticals: Possible use as a drug candidate for treating various diseases, given its structural complexity and potential biological activity.

    Diagnostics: Use in diagnostic assays due to its specific binding properties.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

    Biotechnology: Application in biotechnological processes, such as enzyme immobilization.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amino groups might form hydrogen bonds with target molecules, while the aromatic ring could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-dimethylxanthine, used in treating respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

Compared to these similar compounds, 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has additional functional groups that could enhance its reactivity and biological activity. The presence of the m-tolyloxy and hydroxypropylamino groups provides unique chemical properties and potential for diverse applications.

Properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5/c1-12-6-5-7-15(8-12)30-11-14(27)10-25-16-17(22-19(25)21-9-13(2)26)23(3)20(29)24(4)18(16)28/h5-8,13-14,26-27H,9-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMJQILEIBGBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)O)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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